Ethyl 2-(furan-3-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(furan-3-yl)-2-oxoacetate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(furan-3-yl)-2-oxoacetate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with furfural in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Another method involves the reaction of ethyl 2-chloro-3-oxobutanoate with furfurylamine in the presence of a base. This reaction also proceeds through the formation of an intermediate, which cyclizes to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, yielding ethyl 2-(furan-3-yl)-2-hydroxyacetate.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Ethyl 2-(furan-3-yl)-2-hydroxyacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(furan-3-yl)-2-oxoacetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(furan-3-yl)-2-oxoacetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 2-(furan-3-yl)-2-oxoacetate can be compared with other furan derivatives, such as:
Furfural: A simpler furan derivative used as a starting material in the synthesis of various compounds.
Furan-2-carboxylic acid: Another furan derivative with different functional groups and applications.
Ethyl 2-(furan-2-yl)-2-oxoacetate: A structural isomer with the furan ring attached at a different position.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8O4 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethyl 2-(furan-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C8H8O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h3-5H,2H2,1H3 |
InChI Key |
CSNYCUHKULWBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=COC=C1 |
Origin of Product |
United States |
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